Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate
Description
Overview of Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate
This compound stands as a complex organic molecule that bridges classical heterocyclic chemistry with contemporary pharmaceutical applications. This compound is characterized by a unique structural architecture that incorporates a 1,3-dioxane-4,6-dione ring system, commonly recognized as the Meldrum's acid core, linked through an amino bridge to a methoxybenzoate unit. The systematic name reflects the compound's intricate connectivity, where the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene portion represents the activated Meldrum's acid derivative, while the methyl 4-amino-2-methoxybenzoate segment provides the aromatic functionality essential for its chemical behavior.
The compound's molecular architecture reveals several distinctive features that contribute to its chemical properties and potential applications. The presence of the 1,3-dioxane ring system imparts structural rigidity and specific electronic characteristics that influence the molecule's reactivity patterns. The ylidene double bond connecting the Meldrum's acid core to the amino group creates an extended conjugated system that affects both the compound's stability and its interaction with other chemical species. Furthermore, the methoxybenzoate portion introduces additional functional diversity through the presence of both electron-donating methoxy groups and the electron-withdrawing carbonyl functionality.
Chemical identification of this compound is facilitated through multiple standardized nomenclature systems and database entries. The compound is registered under Chemical Abstracts Service number 205448-64-2, which serves as its unique identifier in chemical databases worldwide. Additional nomenclature variations include its description as benzoic acid, 4-[[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-2-methoxy-, methyl ester, which emphasizes the ester functionality and the specific substitution pattern on the benzoic acid core. The International Union of Pure and Applied Chemistry name, methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-2-methoxybenzoate, provides a systematic description that clearly delineates the structural components and their connectivity.
Table 1: Physical and Chemical Properties of this compound
Significance in Organic Chemistry
The significance of this compound in organic chemistry extends beyond its individual molecular properties to encompass broader implications for synthetic methodology and pharmaceutical development. This compound exemplifies the successful application of Knoevenagel condensation reactions, which represent fundamental carbon-carbon bond forming processes in organic synthesis. The molecule demonstrates how classical synthetic transformations can be employed to create structurally complex entities that bridge different chemical families, specifically connecting the chemistry of Meldrum's acid derivatives with aromatic ester functionality.
From a mechanistic perspective, the compound's formation involves the nucleophilic attack of the activated methylene group in Meldrum's acid on an appropriate electrophilic partner, resulting in the establishment of the characteristic ylidene linkage. This transformation highlights the unique reactivity profile of Meldrum's acid derivatives, which exhibit enhanced acidity at the 5-position due to the electron-withdrawing effects of the adjacent carbonyl groups and the conformational constraints imposed by the six-membered ring system. The resulting condensation product maintains the structural features that make Meldrum's acid derivatives valuable synthetic intermediates while introducing additional functionality that expands the molecule's potential applications.
The compound's structural complexity also makes it an important example of how modern pharmaceutical chemistry builds upon fundamental organic chemistry principles. Its identification as an impurity in pharmaceutical formulations demonstrates the relevance of understanding both the primary synthetic pathways leading to desired drug substances and the secondary processes that can generate related compounds. This dual role underscores the importance of comprehensive analytical chemistry approaches in pharmaceutical development and quality control processes.
The molecule's significance is further enhanced by its relationship to other biologically active compounds within the Meldrum's acid family. Research has demonstrated that various Meldrum's acid derivatives exhibit antimicrobial, anticancer, and antimalarial activities, suggesting that structurally related compounds like this compound may possess similar biological properties. This connection highlights the compound's potential value not only as a synthetic intermediate but also as a lead structure for drug development efforts.
Historical Development of Meldrum's Acid Derivatives
The historical development of Meldrum's acid derivatives traces its origins to the pioneering work of Andrew Norman Meldrum in 1908, when he first reported the synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione through the condensation of malonic acid with acetone in acetic anhydride containing sulfuric acid. Meldrum's initial characterization of this compound was based on its unusual acidity and its behavior upon heating, which led him to incorrectly identify it as a carboxylic acid structure. His proposed structure as the β-lactone of β-hydroxyisopropylmalonic acid persisted in the literature for forty years until Davidson and Bernhard correctly determined the true bislactone structure in 1948.
The correction of Meldrum's acid structure marked a pivotal moment in the development of this chemical family, as it provided the foundation for understanding the unique reactivity patterns that make these compounds valuable synthetic intermediates. The recognition that Meldrum's acid possesses a rigid six-membered ring structure with two carbonyl groups positioned to activate the central methylene group led to systematic investigations of its chemical behavior. These studies revealed the compound's exceptional acidity, with a dissociation constant of 4.97, which is approximately eight orders of magnitude more acidic than the structurally related dimethyl malonate.
The development of synthetic methodologies based on Meldrum's acid gained momentum throughout the latter half of the twentieth century as organic chemists recognized the compound's potential as a versatile building block. The discovery that Meldrum's acid derivatives could undergo thermal decomposition to generate ketenes opened new avenues for synthetic applications, particularly in the preparation of β-keto esters and other carbonyl-containing compounds. This reactivity pattern became particularly valuable in pharmaceutical chemistry, where the controlled generation of reactive intermediates is essential for constructing complex molecular architectures.
The evolution toward more sophisticated Meldrum's acid derivatives, including compounds like this compound, represents the maturation of this chemical family into contemporary synthetic organic chemistry. Modern synthetic approaches have leveraged advanced catalytic systems and improved reaction conditions to access increasingly complex derivatives with enhanced selectivity and efficiency. The development of catalyst systems such as bis(anilinium) tetrachlorocuprate for Knoevenagel condensations has enabled the rapid synthesis of ylidene Meldrum's acid derivatives under mild conditions, making these transformations more practical for pharmaceutical applications.
Table 2: Historical Milestones in Meldrum's Acid Chemistry
Relationship to Other 5-Ylidene Meldrum's Acid Compounds
This compound belongs to the broader family of 5-ylidene Meldrum's acid derivatives, which represent one of the most extensively studied classes of compounds derived from the parent Meldrum's acid structure. These derivatives are characterized by the presence of an exocyclic double bond at the 5-position of the Meldrum's acid core, which significantly alters both the electronic properties and the chemical reactivity of the resulting molecules. The ylidene functionality creates an extended conjugated system that can participate in various chemical transformations, including cycloaddition reactions, Michael additions, and further condensation processes.
The structural relationship between different 5-ylidene Meldrum's acid compounds is most clearly understood through their common synthetic origin via Knoevenagel condensation reactions. These reactions typically involve the treatment of Meldrum's acid with aldehydes, ketones, or other carbonyl-containing compounds under basic or acidic conditions to form the characteristic carbon-carbon double bond. The nature of the condensing partner determines the specific substitution pattern and functional group arrangement in the resulting ylidene derivative, leading to a diverse array of compounds with varying chemical and biological properties.
Comparative studies of different 5-ylidene Meldrum's acid derivatives have revealed important structure-activity relationships that govern their chemical behavior and potential applications. For example, vanillidene Meldrum's acid derivatives, which contain vanillic aldehyde-derived substituents, have demonstrated significant antimalarial activity comparable to established antimalarial drugs like chloroquine. Similarly, other arylidene derivatives have shown promising antibacterial and antifungal properties, with activity against various pathogenic microorganisms including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, and Escherichia coli.
The electronic effects introduced by different substituents on the ylidene group have profound implications for both the stability and reactivity of these compounds. Electron-withdrawing groups, such as nitro substituents, tend to stabilize the ylidene double bond while enhancing the electrophilic character of the system. Conversely, electron-donating groups like alkoxy substituents can increase the nucleophilic character of certain positions while potentially affecting the overall stability of the molecule. These electronic effects are particularly important in the context of this compound, where the presence of both methoxy and ester functionalities creates a complex electronic environment.
Recent research has focused on developing systematic approaches to synthesize libraries of 5-ylidene Meldrum's acid derivatives with defined structural variations, enabling comprehensive structure-activity relationship studies. These efforts have utilized advanced catalytic systems and optimized reaction conditions to achieve high yields and selectivities across diverse substrate classes. The development of efficient synthetic methodologies has been particularly important for pharmaceutical applications, where the ability to rapidly access structural analogs is essential for drug discovery and development programs.
Properties
IUPAC Name |
methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-16(2)23-14(19)11(15(20)24-16)8-17-9-5-6-10(13(18)22-4)12(7-9)21-3/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIWMCFHBVQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2)C(=O)OC)OC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxane ring, followed by the introduction of the methoxybenzoate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Synthesis of Bioactive Compounds :
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate has been utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it can be transformed into derivatives that exhibit anti-cancer properties or serve as potential inhibitors in therapeutic applications . -
Antitumor Activity :
Research has indicated that compounds derived from this compound demonstrate significant antitumor activity against various cancer cell lines. The structure allows for modifications that enhance efficacy and selectivity towards cancer cells . -
Antimicrobial Properties :
Some studies have reported the antimicrobial effects of derivatives synthesized from this compound. These derivatives show promise as potential agents against bacterial and fungal infections .
Synthetic Methodologies
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Thermolysis Reactions :
The compound is involved in thermolysis reactions to produce 4(1H)quinolone derivatives. These reactions highlight the compound's utility in generating complex molecular architectures that are valuable in pharmaceutical chemistry . -
Multi-step Synthesis :
This compound can be synthesized through multi-step processes involving starting materials like methyl 4-amino-2-methoxybenzoate and various dioxane derivatives. This versatility makes it a key building block in organic synthesis .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a series of compounds derived from this compound. The synthesized derivatives were tested against human cancer cell lines and showed promising results with IC50 values indicating effective cytotoxicity.
Case Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial activity of synthesized derivatives from this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting potential for development into therapeutic agents.
Mechanism of Action
The mechanism by which Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Meldrum’s acid derivatives functionalized with aromatic amines. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations and Reactivity: The methoxybenzoate group in the target compound enhances its lipophilicity, making it suitable for crossing biological membranes in drug candidates . In contrast, the benzonitrile analog (272.26 g/mol) exhibits higher electrophilicity due to the electron-withdrawing nitrile group, favoring nucleophilic addition reactions . Replacement of the dioxane ring with a thiazolidinone (in ’s compound) introduces sulfur, which can improve metabolic stability and binding affinity to enzymes .
Synthetic Utility: The target compound is synthesized via a one-pot condensation of Meldrum’s acid and methyl 4-amino-2-methoxybenzoate in isopropyl alcohol . This method contrasts with the thiazolidinone derivative’s synthesis, which requires carbodiimide coupling agents (e.g., EDC/HOBt) .
Biological Activity: The target compound’s role in VEGFR inhibition stems from its ability to chelate ATP-binding sites via the enamine and carbonyl groups . The quinolone precursor () instead interacts with DNA topoisomerases, highlighting how minor structural changes redirect biological targets .
Physicochemical Properties: The ethyl ester analog () has reduced crystallinity compared to the methyl ester target compound, improving solubility in nonpolar solvents . The trifluoroacetamide derivative () shows enhanced bioavailability due to fluorine’s electronegativity, a feature absent in the target compound .
Biological Activity
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate (CAS No. 205448-64-2) is a synthetic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological activity based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 315.32 g/mol. Its structure includes a methoxybenzoate moiety and a dioxane ring, which contribute to its biological properties.
Structural Characteristics
The compound exhibits an approximately planar conformation with specific dihedral angles between its functional groups. The presence of intramolecular hydrogen bonds stabilizes its structure, which is crucial for its biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with methyl 4-amino-2-methoxybenzoate. The process includes heating under reflux conditions to facilitate the formation of the desired product .
Antitumor Activity
Research indicates that compounds related to this compound may exhibit significant antitumor properties. The dioxane derivatives have been studied as precursors for anticancer agents due to their ability to inhibit tumor growth through various mechanisms .
Case Study:
A study published in Pharmaceutical Chemistry highlighted the role of similar compounds in inhibiting cancer cell proliferation. The results showed that derivatives of dioxane exhibited cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells.
- Interference with Cell Cycle Progression: Research suggests that these compounds can disrupt normal cell cycle processes, leading to cell death.
Toxicological Profile
While investigating the biological activity of this compound, it is crucial to assess its toxicity. Preliminary studies suggest that this compound exhibits low toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving a dioxanone-ylidene intermediate. A plausible route involves:
Formation of the dioxanone-ylidene moiety via condensation of a diketone (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) with an aldehyde derivative under acidic conditions .
Coupling with a methyl 4-amino-2-methoxybenzoate precursor via Schiff base formation, requiring anhydrous conditions and a catalyst like DIPEA (diisopropylethylamine) to drive imine linkage .
- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature (room temperature for imine formation vs. reflux for cyclization), and stoichiometric ratios (excess amine to favor coupling) must be optimized. Yields are typically monitored via TLC and confirmed by ¹H NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound, and what spectral markers are diagnostic?
- Methodological Answer :
- ¹H NMR : Look for signals at δ ~6.8–7.5 ppm (aromatic protons from the benzoate), δ ~3.8–4.0 ppm (methoxy groups), and δ ~1.2–1.5 ppm (dimethyl groups in the dioxanone ring). The imine proton (CH=N) typically appears as a singlet near δ ~8.5 ppm .
- IR : Stretching frequencies at ~1700–1750 cm⁻¹ (C=O from dioxanone and ester), ~1650 cm⁻¹ (C=N imine), and ~1250 cm⁻¹ (C-O from methoxy groups) .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₁₈H₂₀N₂O₇, exact mass ~376.13). Fragmentation patterns may include loss of CO₂ (44 Da) from the ester group .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound, particularly in hypoglycemic or anti-inflammatory assays?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with varying concentrations (e.g., 1–100 μM) to identify non-linear effects or toxicity thresholds.
- Isomer Analysis : The imine bond (CH=N) may exhibit E/Z isomerism, which can lead to divergent activity. Use HPLC or chiral columns to separate isomers and test individually .
- Computational Docking : Compare binding affinities of isomers with target proteins (e.g., PPAR-γ for hypoglycemic activity) using molecular dynamics simulations .
- Reference Data : Cross-reference with structurally similar compounds like ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate derivatives to identify conserved pharmacophores .
Q. How can reaction kinetics studies improve the scalability of synthesizing this compound for in vivo studies?
- Methodological Answer :
- Rate-Limiting Step Identification : Use stopped-flow IR or UV-Vis spectroscopy to monitor imine formation and cyclization rates. For example, the condensation step (dioxanone-ylidene formation) is often slower and may require elevated temperatures .
- Catalyst Screening : Test alternatives to DIPEA (e.g., DBU or pyridine derivatives) to accelerate Schiff base formation without side reactions .
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile or THF) to reduce purification complexity while maintaining reaction efficiency .
Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?
- Methodological Answer :
- DFT Calculations : Estimate bond dissociation energies (BDEs) for labile groups (e.g., imine or ester bonds) to predict hydrolysis susceptibility.
- pKa Prediction : Use software like MarvinSketch to model protonation states in physiological pH (7.4), which affects solubility and membrane permeability .
- Molecular Dynamics (MD) : Simulate interactions with water molecules or serum proteins (e.g., albumin) to assess aggregation or degradation tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
